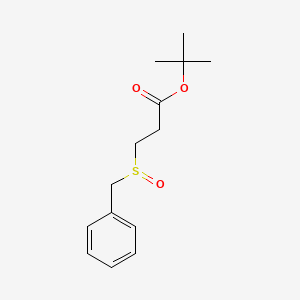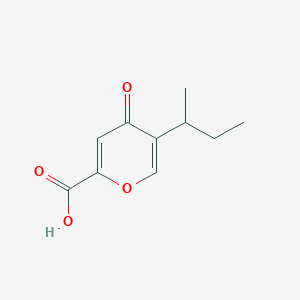![molecular formula C16H21N3O3 B12632210 N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea CAS No. 919349-81-8](/img/structure/B12632210.png)
N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclohexyl group attached to one nitrogen atom and a 3-nitrophenyl group attached to the other nitrogen atom through a prop-2-en-1-yl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea can be achieved through a multi-step process:
Formation of the Prop-2-en-1-yl Intermediate: The initial step involves the preparation of the prop-2-en-1-yl intermediate. This can be achieved by reacting 3-nitrobenzaldehyde with an appropriate alkene under basic conditions to form the corresponding nitrostyrene.
Cyclohexylamine Addition: The nitrostyrene intermediate is then reacted with cyclohexylamine in the presence of a suitable catalyst to form the desired urea compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium methoxide, methanol solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.
Major Products
Reduction: N-Cyclohexyl-N’-[2-(3-aminophenyl)prop-2-en-1-yl]urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cyclohexylamine, 3-nitroprop-2-en-1-amine, carbon dioxide.
Scientific Research Applications
N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The cyclohexyl and prop-2-en-1-yl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N’-[2-(4-nitrophenyl)prop-2-en-1-yl]urea: Similar structure but with the nitro group in the para position.
N-Cyclohexyl-N’-[2-(3-aminophenyl)prop-2-en-1-yl]urea: Reduction product of the nitro compound.
N-Cyclohexyl-N’-[2-(3-methoxyphenyl)prop-2-en-1-yl]urea: Methoxy derivative with different electronic properties.
Uniqueness
N-Cyclohexyl-N’-[2-(3-nitrophenyl)prop-2-en-1-yl]urea is unique due to the presence of the nitro group in the meta position, which influences its reactivity and biological activity. The combination of the cyclohexyl and prop-2-en-1-yl groups also imparts distinct physicochemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
919349-81-8 |
|---|---|
Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
1-cyclohexyl-3-[2-(3-nitrophenyl)prop-2-enyl]urea |
InChI |
InChI=1S/C16H21N3O3/c1-12(13-6-5-9-15(10-13)19(21)22)11-17-16(20)18-14-7-3-2-4-8-14/h5-6,9-10,14H,1-4,7-8,11H2,(H2,17,18,20) |
InChI Key |
JJDVVVZBXOIAQF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)NC1CCCCC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


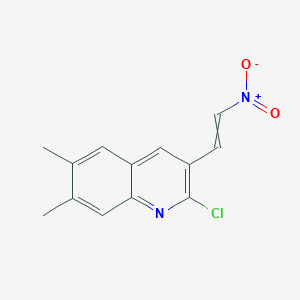
![2-[(3-Chlorophenyl)sulfonyl]pyridine](/img/structure/B12632150.png)
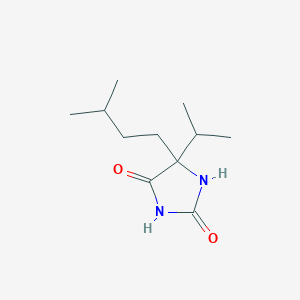
![N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12632159.png)
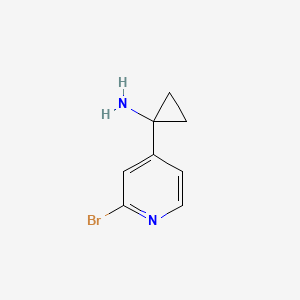

![(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12632170.png)
![2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan](/img/structure/B12632181.png)
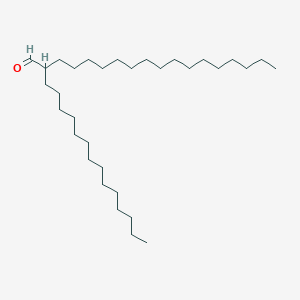
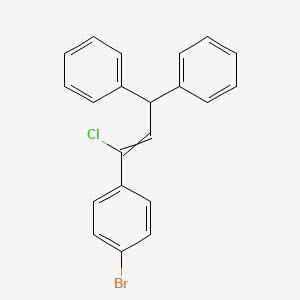
![7-Oxa-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12632189.png)
![N-[2-(1-Acetamidocyclopropyl)-1-phenylethyl]acetamide](/img/structure/B12632190.png)
